molecular formula C34H38N2O6 B1249399 (E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one

(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one

Cat. No. B1249399
M. Wt: 570.7 g/mol
InChI Key: MWYIPUPDBMGRSR-KMVDRDBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one is a natural product found in Piper nigrum with data available.

Scientific Research Applications

Insecticidal Properties

One of the notable applications of this compound is its insecticidal activity. Siddiqui et al. (2004) identified similar compounds in Piper nigrum Linn., demonstrating significant toxicity against larvae of Aedes aegypti (Siddiqui et al., 2004).

Alkaloid Synthesis

Hirai et al. (1992) explored the asymmetric intramolecular Michael reaction for compounds with structural similarities, which are useful in alkaloid synthesis (Hirai et al., 1992).

Corrosion Inhibition

A study by Belghiti et al. (2018) on Piperine derivatives, closely related to the compound , revealed their potential as green corrosion inhibitors on iron surfaces (Belghiti et al., 2018).

Neuropharmacological Effects

Research by Stäubli et al. (1994) and Fan et al. (2014) on compounds structurally similar to (E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one demonstrated effects on glutamatergic transmission in the brain, influencing long-term potentiation and possibly assisting in memory retention (Stäubli et al., 1994); (Fan et al., 2014).

Antibacterial and Antifungal Activity

Anisetti et al. (2012) synthesized novel compounds through a process involving piperidine, demonstrating significant antibacterial and antifungal activities (Anisetti et al., 2012).

Antimicrobial Activities

Research by Ovonramwen et al. (2019) on a derivative of this compound revealed moderate antimicrobial activities against various strains including E. coli and S. aureus (Ovonramwen et al., 2019).

properties

Molecular Formula

C34H38N2O6

Molecular Weight

570.7 g/mol

IUPAC Name

(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C34H38N2O6/c37-31(35-15-3-1-4-16-35)14-11-25-26(10-7-23-8-12-27-29(19-23)41-21-39-27)33(34(38)36-17-5-2-6-18-36)32(25)24-9-13-28-30(20-24)42-22-40-28/h7-14,19-20,25-26,32-33H,1-6,15-18,21-22H2/b10-7+,14-11+/t25-,26+,32+,33-/m0/s1

InChI Key

MWYIPUPDBMGRSR-KMVDRDBUSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/[C@H]2[C@H]([C@@H]([C@@H]2C3=CC4=C(C=C3)OCO4)C(=O)N5CCCCC5)/C=C/C6=CC7=C(C=C6)OCO7

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2C(C(C2C3=CC4=C(C=C3)OCO4)C(=O)N5CCCCC5)C=CC6=CC7=C(C=C6)OCO7

synonyms

dipiperamide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one
Reactant of Route 5
(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one
Reactant of Route 6
(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one

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